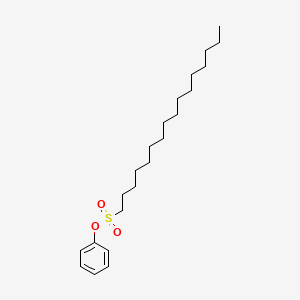

Phenyl hexadecane-1-sulfonate

Description

Properties

CAS No. |

94245-73-5 |

|---|---|

Molecular Formula |

C22H38O3S |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

phenyl hexadecane-1-sulfonate |

InChI |

InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26(23,24)25-22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 |

InChI Key |

RCJVSMAAVLMAKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenyl Hexadecane 1 Sulfonate

Established and Proposed Synthetic Routes to Phenyl hexadecane-1-sulfonate (B1228881) Analogues

The synthesis of phenyl hexadecane-1-sulfonate and its analogues, which fall under the broader class of aryl alkane sulfonates, involves established chemical reactions. These methods are foundational in creating a variety of sulfonated compounds with applications in diverse fields.

Sulfonation Reactions for Aryl Alkane Sulfonates

A primary method for the synthesis of aryl alkane sulfonates is through electrophilic aromatic substitution, specifically sulfonation. wikipedia.orgwikipedia.org In this type of reaction, an aromatic compound, such as benzene (B151609) or a derivative, reacts with a sulfonating agent. wikipedia.orgvedantu.com The most common sulfonating agent is sulfur trioxide (SO₃), often used in the form of fuming sulfuric acid (a solution of SO₃ in sulfuric acid). vedantu.com

The general reaction can be represented as: RC₆H₅ + SO₃ → RC₆H₄SO₃H wikipedia.org

In this reaction, the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur trioxide. wikipedia.org To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be employed. wikipedia.org Another effective sulfonating agent is chlorosulfuric acid (HSO₃Cl). wikipedia.org

The reaction is reversible, and desulfonation can occur in dilute, hot aqueous acid. wikipedia.org This reversibility can be strategically used to protect aromatic systems during other chemical transformations. wikipedia.org

For the synthesis of long-chain alkylbenzene sulfonates, a relevant industrial process involves the sulfonation of alkylbenzenes. For instance, dodecyltoluene can be sulfonated using highly concentrated oleum (B3057394) at low temperatures in the presence of a coolant-diluent like butane. google.com This process can yield a high-purity sulfonic acid product. google.com

Alternative methods for preparing sulfonic acids include the reaction of organic halogen compounds with inorganic sulfites and the oxidation of thiols. vedantu.com

Table 1: Common Sulfonating Agents and their Characteristics

| Sulfonating Agent | Formula | Key Features |

| Sulfur Trioxide | SO₃ | A strong electrophile, often used in fuming sulfuric acid. wikipedia.orgvedantu.com |

| Sulfuric Acid | H₂SO₄ | Used in conjunction with sulfur trioxide. wikipedia.org |

| Chlorosulfuric Acid | HSO₃Cl | An effective agent for sulfonation. wikipedia.org |

| Thionyl Chloride | SOCl₂ | Can be used as a dehydrating agent to drive the reaction. wikipedia.org |

Oligomerization and Hydrolysis Processes in Sulfonate Synthesis

Oligomerization processes can be utilized in the production of organic sulfonic acids. google.com Specifically, sulfonate monomers, such as those derived from olefin sulfonation, can be heated at temperatures above 110°C in the substantial absence of water to produce organic disulfonic acid oligomers. google.com The starting materials for this oligomerization can include hydroxyalkane sulfonic acids, alkene sulfonic acids, and alkane sultones. google.com

Hydrolysis is another key process in sulfonate synthesis, often following a sulfonation reaction. google.com For example, the product mixture from olefin sulfonation, which primarily contains alkane sultones, can be hydrolyzed with aqueous caustic or mineral acid to yield a mixture of alkene sulfonates and hydroxyalkane sulfonates. google.com

Hydrolysis can also refer to the reverse reaction of sulfonation, known as desulfonation, where an arylsulfonic acid is treated with hot aqueous acid to remove the sulfonic acid group and regenerate the parent arene. wikipedia.org The ease of this hydrolysis varies with the structure of the arylsulfonic acid. wikipedia.org

In the context of vinyl ester oligomers, hydrolysis can be employed to convert sulfonate-terminated vinyl ester oligomers into sulfonate-terminated vinyl alcohol oligomers. google.com This is typically achieved by using a catalyst like sodium hydroxide (B78521) in a high-alcohol solution. google.com

Functionalization and Derivatization Strategies for this compound

The this compound scaffold can be incorporated into more complex molecular architectures, such as dendrimers and specialized surfactants, to tailor its properties for specific applications.

Incorporation into Dendrimeric Structures

This compound derivatives have been utilized in the convergent synthesis of poly(aryl ether) dendrimers. researchgate.net Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units (dendrons), and a periphery of functional groups. mdpi.com

In one approach, an A₂B monomer, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate, was synthesized and used in a repetitive two-step sequence to build monodendrons. researchgate.net This method allows for the rapid and efficient synthesis of poly(aryl ether) monodendrons and dendrimers with low polydispersity. researchgate.net

The general strategy for incorporating sulfonate functionalities into dendrimers can also involve the N-sulfonylation of poly(propyleneimine) (PPI) dendrimers using arylsulfonyl chlorides. nih.gov This approach offers a way to create sulfonimide-based dendrimers. nih.gov

Table 2: Example of a Monomer Used in Dendrimer Synthesis

| Monomer | Structure | Application |

| 3,5-bis(bromomethyl)phenyl hexadecanesulfonate | An A₂B monomer with a hexadecanesulfonate group. | Used in the convergent synthesis of poly(aryl ether) dendrimers. researchgate.net |

Synthesis of Phenyl-Containing Sulfobetaine (B10348) Surfactant Derivatives

Phenyl-containing sulfobetaine surfactants represent a class of derivatives where a phenyl group is incorporated into the hydrophobic tail of a sulfobetaine surfactant. acs.org These surfactants often exhibit unique surface activity and aggregation behavior. rsc.org

The synthesis of such surfactants can involve multiple steps. For example, a series of sulfobetaine surfactants were prepared using linear saturated alcohol, N,N-dimethylethanolamine, sodium 3-chloro-2-hydroxyl propane (B168953) sulfonic acid, and epichlorohydrin. researchgate.net In another example, Gemini sulphobetaine surfactants were synthesized through etherification, ring-opening, and sulfonation reactions. researchgate.net

The introduction of a phenyl group can significantly influence the properties of the surfactant. For instance, phenyl-containing betaine (B1666868) surfactants have shown higher wetting ability compared to their alkylbetaine counterparts. researchgate.net They can also spontaneously form vesicles in aqueous solutions above their critical micelle concentration (CMC). researchgate.net

The synthesis of carboxybetaine surfactants with a phenyl group in the hydrophobic tail has also been reported. rsc.org These were synthesized via an efficient, high-yield route and demonstrated excellent surface activities, including a lower CMC and a stronger tendency for adsorption at the air/water interface compared to conventional N-alkylbetaine surfactants. rsc.org

Molecular Structure and Conformation Studies

Spectroscopic Analysis of Molecular Conformation in Solution

While specific, published experimental spectra for Phenyl hexadecane-1-sulfonate (B1228881) are not widely available, its conformational properties in solution can be inferred from spectroscopic data of analogous compounds. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for such analyses.

For similar sulfonated compounds, FTIR spectroscopy is sensitive to the aggregation state and the surrounding solvent polarity. researchgate.net The symmetric and asymmetric stretching vibrations of the S=O bond in the sulfonate group are particularly informative. In analogous sulfonates, characteristic S-O stretching vibrations are typically observed in the range of 1050–1200 cm⁻¹. vulcanchem.com Studies on calcium sulfonate in hexadecane (B31444) have shown that the symmetric stretching band of the S=O bond is sensitive to concentration and solvent polarity, indicating changes in molecular aggregation. researchgate.net

In ¹H NMR spectroscopy, the electronic effects of the phenyl group are expected to influence the chemical shifts of the sulfonate group's protons compared to simple aliphatic sulfonates. vulcanchem.com Conformational analysis of related flavonoid analogues has demonstrated the power of ¹H NMR in confirming molecular geometry, such as the E-geometry of double bonds indicated by specific coupling constants (J values). nih.gov Similarly, for Phenyl hexadecane-1-sulfonate, NMR would be essential in determining the conformation of the alkyl chain and the orientation of the phenyl group in solution.

| Spectroscopic Technique | Relevant Functional Group | Expected Characteristic Signals (based on analogues) | Information Gained |

|---|---|---|---|

| FTIR Spectroscopy | Sulfonate (-SO₃) | S-O stretching vibrations at 1050–1200 cm⁻¹ vulcanchem.com | Confirmation of functional group, intermolecular interactions, aggregation state vulcanchem.comresearchgate.net |

| ¹H NMR Spectroscopy | Phenyl Group & Alkyl Chain | Aromatic proton signals influenced by sulfonate group; complex aliphatic signals vulcanchem.com | Molecular conformation, electronic environment of protons vulcanchem.comnih.gov |

| ¹³C NMR Spectroscopy | Entire Molecule | Distinct signals for each carbon in the phenyl and hexadecane moieties | Carbon skeleton structure and chemical environment |

Structural Dynamics and Stereochemical Influences on Compound Behavior

The behavior of this compound is significantly influenced by its structural dynamics and stereochemistry. The long hexadecane chain provides considerable conformational flexibility, while the phenyl sulfonate group introduces specific stereochemical constraints.

The incorporation of a phenylsulfonyl group into molecular structures has been shown to confer crystallinity, which facilitates the determination of stereochemistry using X-ray crystallography. rsc.org In the synthesis of a complex bis-spiroacetal, a phenylsulfonyl group was instrumental in obtaining crystals suitable for analysis, allowing for the definitive assignment of trans- and cis-isomers. rsc.org This highlights how the phenyl sulfonate moiety in this compound could be leveraged to study its solid-state structure and stereochemical arrangement.

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to a molecule's properties. edubull.com The tetrahedral geometry around the sulfur atom in the sulfonate group and the planar nature of the phenyl ring are key structural features. The relative orientation of these groups, along with the conformation of the alkyl chain, will dictate how the molecule packs in a crystal lattice and how it presents itself for intermolecular interactions in solution. researchgate.net

Intermolecular Interactions and Self-Assembly Tendencies

The amphiphilic structure of this compound drives its tendency to self-assemble in solution, a process governed by intermolecular interactions. vulcanchem.com Self-assembly is a phenomenon where molecules spontaneously organize into ordered structures, driven by the tendency to achieve thermodynamic stability. nih.gov

The primary driving force for the self-assembly of surfactants like this compound in aqueous media is the hydrophobic effect. The hydrophobic hexadecane tails avoid contact with water, leading to the formation of aggregates such as micelles, where the tails are sequestered in the core and the hydrophilic phenyl sulfonate heads are exposed to the aqueous environment. nih.gov The stability and morphology of these self-assembled structures are influenced by non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov

Interfacial Phenomena and Aggregation Behavior of Phenyl Hexadecane 1 Sulfonate

Micellization and Aggregate Formation in Aqueous and Non-Aqueous Systems

The amphiphilic nature of Phenyl hexadecane-1-sulfonate (B1228881) drives its self-assembly into organized structures called micelles in solution. In aqueous environments, the hydrophobic tails (hexadecane and phenyl groups) orient themselves inward to minimize contact with polar water molecules, while the hydrophilic sulfonate heads form the outer corona of the micelle, interacting with the water. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). blogspot.com The incorporation of a phenyl group into the hydrophobic tail can enhance hydrophobic interactions, often leading to a lower CMC compared to simple alkyl sulfonates of similar chain length. rsc.org

In non-aqueous solvents, particularly those with low polarity, the aggregation behavior can be inverted. Surfactants may form "reverse micelles," where the polar sulfonate head groups aggregate to form a core, and the hydrophobic tails extend outward into the non-polar solvent. The formation and size of these reverse micelles can be triggered and influenced by the presence of small amounts of a polar solvent, like water. researchgate.net A decrease in solvent polarity can induce a transition from a standard micellar solution to a monomeric solution, and then to a reverse micellar solution. pku.edu.cn

The Critical Micelle Concentration (CMC) is a fundamental parameter that characterizes the efficiency of a surfactant. It represents the minimum concentration at which surfactant molecules begin to form micelles. At the CMC, abrupt changes in several physicochemical properties of the solution can be observed. d-nb.info Various techniques are employed to determine the CMC by monitoring these changes as a function of surfactant concentration.

Common methodologies include:

Surface Tension Measurement : This is a widely used method for both ionic and non-ionic surfactants. The surface tension of the solution decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension reaches a plateau. The CMC is identified as the concentration at the inflection point of a surface tension versus log of concentration plot. alfa-chemistry.com

Conductivity Measurement : This technique is suitable for ionic surfactants like Phenyl hexadecane-1-sulfonate. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles (which bind some counter-ions) leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions indicates the CMC. blogspot.comnih.gov

Fluorescence Spectroscopy : This sensitive method uses a fluorescent probe, such as pyrene (B120774) or N-phenyl-1-naphthylamine (NPN), which has different fluorescence characteristics in polar and non-polar environments. alfa-chemistry.comnih.gov When micelles form, the probe partitions into the hydrophobic micellar core. This change in the microenvironment of the probe causes a significant shift in its fluorescence intensity or emission wavelength. The CMC is determined from the concentration at which this sharp change occurs. nih.gov

Table 1: Comparison of CMC Determination Methods

| Method | Principle | Applicability for this compound | Advantages | Limitations |

|---|---|---|---|---|

| Surface Tensiometry | Change in surface tension with concentration. | Applicable | Simple, intuitive, widely used. alfa-chemistry.com | Requires high instrument accuracy and purity control. alfa-chemistry.com |

| Conductometry | Change in electrical conductivity slope. | Applicable (Ionic Surfactant) | Well-established for ionic surfactants. nih.gov | Not suitable for non-ionic surfactants; sensitive to ionic impurities. nih.gov |

| Fluorescence Probe | Change in fluorescence of a probe upon partitioning into micelles. | Applicable | High sensitivity, can determine very low CMCs. nih.gov | The probe itself might slightly alter the CMC value. |

The size and shape of aggregates formed by this compound are significantly influenced by the properties of the solvent and the temperature of the system.

Solvent Polarity: In mixed solvent systems, altering the polarity has a profound effect on micellization. For ionic surfactants, increasing the polarity of the solvent (e.g., in formamide/water mixtures) can disfavor micelle formation, leading to a higher CMC and potentially smaller aggregates, as the solvent becomes more "favorable" to the monomeric surfactant molecules. scholarsresearchlibrary.com Conversely, decreasing the solvent polarity can promote the formation of reverse micelles in non-aqueous systems. researchgate.net The size of these reverse micelles can increase with the polarity of the medium. researchgate.net

Temperature: The effect of temperature on aggregate size is complex. For some ionic sulfonates, an increase in temperature has little effect on the CMC but can influence interfacial tension values, suggesting changes in the micellar structure. researchgate.net In other systems, higher temperatures can lead to a decrease in the size of aggregates. This is often attributed to an increase in the kinetic energy of the surfactant molecules, which can disrupt the organized micellar structure, and changes in the hydration of the hydrophilic head groups. columbia.edu However, the specific behavior is a balance of thermodynamic factors, including the enthalpy and entropy of micellization, which themselves are temperature-dependent. acs.org

Table 2: General Influence of External Factors on Aggregate Size

| Factor | Change | General Effect on Aggregate Size in Aqueous Solution | Underlying Reason |

|---|---|---|---|

| Solvent Polarity | Increase | Decrease | Increased repulsion between ionic head groups and better solvation of monomers. scholarsresearchlibrary.com |

| Decrease | Leads to reverse micelle formation in non-polar solvents. | Inversion of hydrophobic/hydrophilic interactions. pku.edu.cn | |

| Temperature | Increase | Variable (Often Decreases) | Increased kinetic energy, dehydration of head groups, changes in hydrophobic interactions. columbia.edu |

| Decrease | Variable (Often Increases) | Reduced molecular motion may favor more stable, larger aggregates. acs.org |

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound exhibits high surface activity due to its amphiphilic structure. The presence of both a highly hydrophobic part (the C16 chain and phenyl group) and a hydrophilic sulfonate head enables it to adsorb at interfaces, such as the boundary between air and water or oil and water. smolecule.com The introduction of a phenyl group into the alkyl chain enhances the hydrophobicity, which can lead to a greater tendency to adsorb at the interface and a more efficient reduction of surface tension compared to non-aromatic counterparts. rsc.org

The mechanism of interfacial tension reduction involves the displacement of solvent molecules (e.g., water) at the interface by the surfactant molecules. In an air-water system, the strong cohesive forces (hydrogen bonds) between water molecules create high surface tension. When this compound adsorbs at the surface, with its hydrophobic tail oriented towards the air and its hydrophilic head in the water, it disrupts this cohesive network. The weaker forces of attraction between the surfactant tails and water molecules result in a reduction of the inward force on the surface, thereby lowering the surface tension. columbia.edu This process continues until the interface is saturated with surfactant molecules, at which point the CMC is reached.

Adsorption Behavior at Interfaces: Solid-Liquid and Liquid-Liquid Systems

The adsorption of this compound at interfaces is crucial for its applications in areas like detergency and enhanced oil recovery.

Solid-Liquid Interfaces: The adsorption of alkyl sulfonates onto solid surfaces, such as minerals and polymers, is governed by several forces, including electrostatic interactions, van der Waals forces (hydrophobic interactions), and hydrogen bonding. On a positively charged surface like alumina (B75360) (below its isoelectric point), the anionic sulfonate head groups will adsorb due to electrostatic attraction. As the surfactant concentration increases, a marked increase in adsorption can occur at a critical concentration. This is attributed to the association of the hydrophobic tails of the adsorbed ions on the surface, forming two-dimensional aggregates known as "hemimicelles." columbia.edu This aggregation at the interface significantly enhances the adsorption density. On hydrophobic surfaces like polytetrafluoroethylene (PTFE), adsorption is driven primarily by the hydrophobic interaction between the surfactant tails and the surface. researchgate.net

Liquid-Liquid Interfaces: At a liquid-liquid interface, such as oil-water, this compound molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic sulfonate heads remaining in the aqueous phase. osti.gov This adsorption lowers the interfacial tension between the two immiscible liquids, facilitating the formation of emulsions. Molecular dynamics simulations of similar alkyl benzene (B151609) sulfonates at decane-water interfaces show that the molecular architecture, such as the position of the benzene sulfonate group on the alkyl chain, has a significant effect on the interfacial properties and the stability of the surfactant monolayer. chimia.ch A well-ordered and stable interfacial film is key to achieving ultra-low interfacial tensions required for applications like mobilizing trapped oil.

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving Phenyl hexadecane-1-sulfonate (B1228881), particularly nucleophilic substitution and hydrolysis, are of significant interest. While specific kinetic data for Phenyl hexadecane-1-sulfonate is not extensively available in the reviewed literature, valuable insights can be drawn from studies on analogous aryl alkanesulfonates.

The rate of reaction for sulfonate esters is largely influenced by the nature of the nucleophile, the solvent, and the substituents on both the aryl and alkyl portions of the molecule. The sulfonate group is an excellent leaving group, which facilitates nucleophilic attack at the sulfur atom or the α-carbon of the alkyl chain.

Rate-Determining Step:

In many nucleophilic substitution reactions of sulfonate esters, the rate-determining step is the initial attack of the nucleophile on the electrophilic center. masterorganicchemistry.com For instance, in the Friedel-Crafts alkylation of aromatic compounds, the attack of the aromatic ring on the carbocation-like electrophile is the slow step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

The hydrolysis of sulfonate esters has been a subject of debate, with evidence supporting both concerted (SN2-like) and stepwise (addition-elimination) mechanisms. acs.orgnih.govnih.gov In a concerted mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously in a single transition state. acs.orgacs.org In a stepwise mechanism, a pentavalent intermediate is formed, and its breakdown can be the rate-determining step. nih.gov The preferred pathway can depend on factors such as the pKa of the leaving group and the nature of the nucleophile. nih.gov For example, a study on the alkaline hydrolysis of aryl benzenesulfonates suggested a shift from a stepwise mechanism for poor leaving groups to a concerted mechanism for good leaving groups. nih.gov

Kinetic Data for Analogous Sulfonate Esters:

The following table presents representative kinetic data for the hydrolysis of various sulfonate esters, which can provide an approximation of the reactivity of this compound. It is important to note that the long hexadecyl chain in this compound may introduce steric effects that could influence the reaction rates compared to the examples provided.

| Sulfonate Ester | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Methyl Methanesulfonate | Alcoholysis in Ethanol (70 °C) | Forward: 1.3 x 10-6 s-1 | Not Specified | enovatia.com |

| Ethyl Methanesulfonate | Alcoholysis in Ethanol (70 °C) | Forward: 0.8 x 10-6 s-1 | Not Specified | enovatia.com |

| Aryl Benzenesulfonates | Alkaline Hydrolysis | βleaving group = -0.27 to -0.97 | Not Specified | nih.gov |

It is crucial to reiterate that the data above is for analogous compounds and specific kinetic parameters for this compound were not found in the searched literature.

Catalytic Pathways and Mechanisms of Sulfonate-Related Reactions

The reactions of this compound can be significantly influenced by the presence of catalysts. Catalysis can enhance reaction rates, improve selectivity, and enable reactions that would otherwise be unfavorable.

Acid Catalysis:

Acid catalysis is relevant in the hydrolysis of sulfonate esters. In strongly acidic conditions, the sulfonate oxygen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. rsc.org However, some studies suggest that the alcoholysis of sulfonate esters is not significantly subject to either acid or base catalysis. enovatia.com The formation of sulfonate esters from sulfonic acids and alcohols, a reversible process, requires high concentrations of both reactants and minimal water content. enovatia.com

Enzyme Catalysis:

Enzymes, particularly sulfatases and certain promiscuous hydrolases, can catalyze the hydrolysis of sulfonate esters. acs.orgnih.gov These enzymes can achieve remarkable rate accelerations and exhibit high specificity. The mechanism often involves an active site residue acting as a nucleophile to attack the sulfur atom, leading to the formation of a sulfonyl-enzyme intermediate, which is then hydrolyzed. nih.gov For instance, a phosphonate (B1237965) monoester hydrolase has been identified that can catalyze the hydrolysis of xenobiotic sulfonate monoesters through direct S-OR bond cleavage. acs.org

Metal Catalysis:

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl-alkyl ethers using aryl sulfonates as electrophiles. rsc.org While not a reaction of this compound itself, this demonstrates a catalytic pathway where the sulfonate group acts as a leaving group in the presence of a metal catalyst. The catalytic cycle typically involves oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by transmetalation and reductive elimination.

Phase Transfer Catalysis:

Phase transfer catalysts can be employed in nucleophilic substitution reactions of sulfonate esters, especially when the nucleophile and the substrate are in different phases. These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transport of the nucleophilic anion to the organic phase where the reaction occurs.

Role of Functional Groups in Chemical Transformations

The reactivity of this compound is a direct consequence of the electronic and steric properties of its three key components: the phenyl group, the sulfonate group, and the hexadecyl chain.

Phenyl Group:

The phenyl group is an aromatic ring that influences the electronic properties of the adjacent sulfonate group. Through its π-system, the phenyl ring can engage in resonance. The sulfonate group is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. nih.gov The electronic nature of substituents on the phenyl ring can, in turn, affect the reactivity of the sulfonate ester. Electron-withdrawing groups on the phenyl ring would make the sulfur atom more electrophilic and increase the rate of nucleophilic attack. Conversely, electron-donating groups would decrease the reactivity. whiterose.ac.uk

Sulfonate Group (-SO2O-):

The sulfonate group is the primary site of reactivity in many transformations. Key characteristics include:

Excellent Leaving Group: The sulfonate anion (R-SO3-) is a very stable species due to resonance delocalization of the negative charge over the three oxygen atoms. This makes sulfonate esters effective substrates in nucleophilic substitution reactions, where the sulfonate group is displaced by a nucleophile.

Electrophilic Sulfur Atom: The sulfur atom in the sulfonate group is highly electron-deficient due to the presence of three electronegative oxygen atoms. This makes it a prime target for nucleophilic attack.

Electron-Withdrawing Nature: As mentioned, the sulfonate group is strongly electron-withdrawing, which influences the reactivity of the attached phenyl and hexadecyl groups. nih.gov

Hexadecyl Group (C16H33-):

The long, linear hexadecyl chain is primarily a non-polar, hydrophobic alkyl group. Its main roles in chemical transformations are:

Steric Hindrance: The bulky hexadecyl group can sterically hinder the approach of nucleophiles to the sulfonate group or the phenyl ring. This steric effect can decrease reaction rates compared to smaller alkyl sulfonates.

Inductive Effect: As an alkyl group, the hexadecyl chain has a weak electron-donating inductive effect (+I effect). This effect is generally much weaker than the strong electron-withdrawing effect of the sulfonate group and the resonance effects of the phenyl ring.

Solubility: The long alkyl chain imparts significant lipophilicity to the molecule, making it soluble in organic solvents but poorly soluble in water. This property is crucial for its application as a surfactant but also influences the choice of solvents for its chemical reactions.

Environmental Fate and Degradation Pathways of Phenyl Hexadecane 1 Sulfonate

Biotic Degradation Mechanisms

The biological breakdown of Phenyl hexadecane-1-sulfonate (B1228881) is the most significant process in its environmental degradation. This process is primarily carried out by diverse microbial communities found in soil, sediment, and wastewater treatment systems. The degradation proceeds through the breakdown of its two main components: the hexadecane (B31444) chain and the phenyl sulfonate group.

The biodegradation of Phenyl hexadecane-1-sulfonate is initiated by microbial attack on the long alkyl chain, a process well-documented for similar linear alkylbenzene sulfonates (LAS). Microorganisms preferentially attack the terminal methyl group of the alkane chain (ω-oxidation), followed by sequential shortening of the chain through β-oxidation.

Hexadecane Moiety Degradation: The microbial degradation of the C16 hexadecane chain can occur under both aerobic and anaerobic conditions.

Aerobic Pathway: Under aerobic conditions, the initial step is the oxidation of the terminal methyl group to a primary alcohol, catalyzed by monooxygenase enzymes. This is followed by further oxidation to an aldehyde and then to a carboxylic acid (hexadecanoic acid). The resulting fatty acid is then catabolized via the β-oxidation pathway, progressively shortening the alkyl chain by two carbon units at a time. Numerous bacteria, including species of Pseudomonas, Rhodococcus, and Ochrobactrum, have been identified as potent degraders of n-hexadecane.

Anaerobic Pathway: In the absence of oxygen, anaerobic bacteria can degrade hexadecane, often using alternative electron acceptors like nitrate (B79036) or sulfate (B86663). uq.edu.auhibiscuspublisher.com One established mechanism involves the addition of fumarate (B1241708) to the sub-terminal carbon of the alkane, forming an alkylsuccinate derivative, which is then further metabolized through β-oxidation. uq.edu.au Consortia containing sulfate-reducing bacteria, such as Desulfatibacillum alkenivorans, have been shown to degrade hexadecane coupled to sulfate reduction. hibiscuspublisher.com

Sulfonate Moiety Degradation: Once the alkyl chain is sufficiently shortened, the resulting sulfophenyl carboxylate intermediates undergo desulfonation and cleavage of the aromatic ring. The microbial attack on the sulfonate portion of alkyl benzene (B151609) sulfonates can occur, leading to the release of inorganic sulfur compounds. researchgate.net The complete mineralization involves the opening of the benzene ring, a process well-established for many aromatic compounds.

Table 1: Microorganisms Involved in the Degradation of Hexadecane and Sulfonate Moieties

| Moiety | Microorganism | Degradation Condition | Key Findings | Reference(s) |

| Hexadecane | Pseudomonas aeruginosa | Aerobic & Denitrifying | Efficiently mineralizes aliphatic compounds; produces biosurfactants to aid uptake. | careerchem.com |

| Hexadecane | Rhodococcus sp. | Aerobic | High degradation activity; produces enzymes like alkane hydroxylase. | |

| Hexadecane | Desulfatibacillum alkenivorans | Anaerobic (Sulfate-reducing) | Degrades hexadecane coupled to sulfate reduction in marine sediments. | hibiscuspublisher.com |

| Sulfonate | Mixed microbial cultures | Aerobic | Requires a co-metabolite (e.g., glucose) for microbial attack on the sulfonate group. | researchgate.netcleaninginstitute.org |

The rate of biodegradation of sulfonated surfactants can be significantly influenced by the presence of other organic compounds, known as co-metabolites. In many cases, the target compound alone cannot serve as a sufficient source of carbon and energy to support robust microbial growth.

Studies on related alkyl benzene sulfonates have demonstrated that the presence of an easily degradable growth substrate, such as glucose, can enhance the degradation of the surfactant. wikipedia.org For instance, bacterial strains like Klebsiella sp. and Enterobacter sp. showed significantly higher degradation rates for LAS when glucose was provided as a co-metabolite. wikipedia.org The degradation of the sulfonate moiety of dodecyl benzene sulfonate has also been observed to depend on the availability of an external energy source like glucose, which supports the microbial activity required for the breakdown. researchgate.netcleaninginstitute.org This phenomenon, known as co-metabolism, is crucial in environments where the concentration of the primary pollutant is low or its structure is particularly recalcitrant. The addition of glucose as an external carbon source has also been shown to positively affect the removal of hexadecane by microbial consortia in soil slurries. acs.org

The initial and rate-limiting step in the aerobic biodegradation of the hexadecane portion of this compound is the enzymatic oxidation of the aliphatic chain. This process is mediated by a specific class of enzymes that activate the chemically inert C-H bonds of the alkane.

The key enzymes involved in the initial oxidation are:

Alkane Hydroxylases (or Monooxygenases): These enzymes introduce a hydroxyl group onto the terminal carbon of the hexadecane chain, converting it to 1-hexadecanol (B1195841). The activity of alkane hydroxylase has been shown to be induced in bacteria like Rhodococcus sp. and Pseudomonas aeruginosa during growth on hexadecane.

Alcohol Dehydrogenases: The resulting 1-hexadecanol is then oxidized to hexadecanal (B134135) by alcohol dehydrogenases.

Aldehyde Dehydrogenases: Subsequently, aldehyde dehydrogenases catalyze the oxidation of hexadecanal to hexadecanoic acid, which then enters the β-oxidation pathway for complete degradation.

Abiotic Degradation Processes

While biotic degradation is the primary fate pathway, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of chemical compounds in the environment. However, for linear alkylbenzene sulfonates and related compounds, these pathways are generally considered to be of minor environmental significance. cleaninginstitute.orgwho.int

Photolysis involves the breakdown of a chemical by light energy. For this compound, the absorption of ultraviolet (UV) radiation could potentially lead to the cleavage of the C-O or S-O bonds in the sulfonate ester group or alterations to the phenyl ring.

Studies on related phenolic sulfonate esters have shown that they can undergo photodissociation upon exposure to UV light (e.g., 254 nm), resulting in the formation of phenoxyl radicals and sulfonic acids. uq.edu.aucareerchem.com The photochemical process can involve a photo-Fries type rearrangement, yielding various photoproducts. careerchem.com However, it is important to note that these studies are often conducted under specific laboratory conditions that may not reflect natural environmental settings. For the widely studied linear alkylbenzene sulfonates (LAS), photodegradation is not considered an important mechanism for their environmental transformation compared to the rapid process of biodegradation. cleaninginstitute.org

Table 2: Summary of Photolysis Studies on Related Sulfonate Esters

| Compound Studied | Light Source/Wavelength | Key Findings | Environmental Relevance | Reference(s) |

| Phenyl methanesulfonate | Rayonet photoreactor (λ=254 nm) | Underwent photo-Fries rearrangement; produced phenol (B47542) and methanesulfonic acid. | Low; conditions not typical of the natural environment. | careerchem.com |

| p-Tolylsulfonyl esters | Mercury lamps (λ=254 nm) | Photolysis promoted by electron-donating compounds, leading to cleavage. | Low; specific laboratory conditions for synthetic chemistry. | tandfonline.com |

| Linear Alkylbenzene Sulfonates (LAS) | Not specified | Stated to be not an important environmental transformation mechanism. | High; conclusion from a comprehensive environmental fate review. | cleaninginstitute.org |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the sulfonate ester linkage in this compound is a key factor in its persistence against hydrolytic degradation.

Research and industrial data on similar alkylsulfonic phenyl esters indicate that they possess a high resistance to hydrolysis, particularly base-catalyzed hydrolysis (saponification). The sulfonate ester linkage (C-O-S) is inherently more stable against hydrolysis than a carboxylate ester linkage (C-O-C=O). For linear alkylbenzene sulfonates (LAS), hydrolysis is generally considered to be an insignificant environmental fate process. cleaninginstitute.org Their persistence in anaerobic environments, where biodegradation is slow, is not attributed to their breakdown via hydrolysis but rather to the lack of suitable microbial pathways in the absence of oxygen. wikipedia.org Therefore, this compound is expected to be hydrolytically stable under typical environmental pH conditions (pH 5-9).

Environmental Distribution and Sorption Behavior in Different Media

The environmental distribution of a chemical compound is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine whether a substance is more likely to be found in water, soil, air, or to accumulate in living organisms.

Sorption is a key process that affects the transport and bioavailability of chemicals in the environment. It involves the attachment of a chemical to solid particles, such as soil or sediment. The extent of sorption is dependent on the characteristics of both the chemical and the environmental medium. For organic compounds like this compound, sorption is often related to the organic carbon content of the soil or sediment.

Due to the absence of specific studies on this compound, no detailed research findings or data tables on its environmental distribution and sorption behavior can be presented. Further research is required to determine the environmental fate of this specific compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like phenyl hexadecane-1-sulfonate (B1228881). weebly.comjchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. weebly.comipb.pt

For phenyl hexadecane-1-sulfonate, ¹H NMR spectroscopy would reveal distinct signals corresponding to the protons in different parts of the molecule. The aromatic protons on the phenyl group would appear in a specific region of the spectrum, while the numerous protons of the long hexadecane (B31444) chain would produce a complex set of signals. The position (chemical shift), splitting pattern (multiplicity), and integration (area under the peak) of these signals allow for the precise assignment of each proton to its location in the molecule.

Beyond static structural analysis, NMR is also a powerful tool for monitoring chemical reactions in real-time. mdpi.com For instance, the synthesis of this compound could be followed by observing the appearance of characteristic product peaks and the disappearance of reactant signals, allowing for the optimization of reaction conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 150 |

| Alkyl C-H (adjacent to phenyl) | 2.5 - 3.0 | 35 - 45 |

| Alkyl CH₂ (chain) | 1.2 - 1.6 | 20 - 35 |

| Terminal CH₃ | 0.8 - 1.0 | 10 - 15 |

| C-S (adjacent to phenyl) | - | 140 - 150 |

Note: These are general, predicted ranges and actual values may vary based on the specific isomer and solvent used.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Aggregation Studies

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netpg.edu.pl For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its chemical identity. psgraw.comijnc.ir

Key characteristic vibrations for linear alkylbenzene sulfonates (LAS), a class of compounds to which this compound belongs, have been well-documented. nih.govlibretexts.org These include:

S=O stretching: Strong and characteristic bands for the sulfonate group are typically observed. Asymmetric stretching appears around 1176-1235 cm⁻¹ and symmetric stretching is often seen near 1042 cm⁻¹. psgraw.comnih.gov

Aromatic C-H and C=C stretching: The presence of the benzene (B151609) ring is confirmed by bands in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching). nih.govlibretexts.org A weak aromatic band can also appear as a shoulder around 1493 cm⁻¹. psgraw.com

Aliphatic C-H stretching: The long hexadecane chain gives rise to strong absorptions in the 2850-2960 cm⁻¹ region. libretexts.org

Sulfonate group bands: Sharp and strong bands around 1136 cm⁻¹, 1010 cm⁻¹, and a broad moderate band at 833 cm⁻¹ are also characteristic of the sulfonate group in alkylbenzene sulfonates. psgraw.com

FTIR spectroscopy can also be employed to study the aggregation behavior of surfactants. Changes in the position and shape of certain absorption bands, particularly those of the sulfonate headgroup, can indicate the formation of micelles or other aggregates in solution. For instance, shifts in the S=O stretching frequencies can occur upon aggregation due to changes in the local environment and intermolecular interactions. researchgate.net Studies on similar surfactants have shown that the binding of cations to the sulfonate group can cause shifts in the –S=O stretching bands. nih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Sulfonate (SO₃) | Asymmetric S=O Stretch | 1176 - 1235 | Strong, Broad |

| Sulfonate (SO₃) | Symmetric S=O Stretch | ~1042 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl Chain (C₁₆H₃₃) | C-H Stretch | 2850 - 2960 | Strong |

Source: Data compiled from general values for linear alkylbenzene sulfonates. psgraw.comnih.govlibretexts.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov For this compound, MS is crucial for confirming its molecular identity and for identifying potential degradation products. nih.gov

In a typical mass spectrum of a linear alkylbenzene sulfonate (LAS), a deprotonated molecule [M-H]⁻ is often observed in negative ion mode. researchgate.net Collision-induced dissociation of this parent ion can lead to characteristic fragmentation patterns. nih.govacs.org A common fragmentation pathway for LAS involves the formation of an ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183. researchgate.netnih.gov Further fragmentation of this ion can produce a signal at m/z 119, corresponding to the ethylene-substituted phenoxide ion, resulting from the loss of sulfur dioxide. researchgate.netnih.gov The analysis of these fragment ions provides strong evidence for the structure of the parent molecule. researchgate.net

MS is also instrumental in studying the degradation of surfactants like this compound. By analyzing samples over time or after exposure to specific conditions, it is possible to identify and quantify the formation of degradation products. For example, studies on the degradation of LAS have identified sulfophenyl carboxylates (SPCs) as common breakdown products. nih.govacs.org The fragmentation patterns of these SPCs in the mass spectrometer can help in their structural elucidation. nih.govacs.org

Table 3: Common Mass Spectrometric Fragments for Linear Alkylbenzene Sulfonates

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M-H]⁻ | Varies with alkyl chain length | Deprotonated parent molecule |

| 183 | Ethylene-substituted benzenesulfonate ion | Cleavage of the alkyl chain |

| 119 | Ethylene-substituted phenoxide ion | Loss of SO₂ from m/z 183 |

Source: Based on fragmentation patterns of linear alkylbenzene sulfonates. researchgate.netnih.gov

Light Scattering Techniques for Aggregate Size and Morphology Determination

Light scattering techniques are non-invasive methods used to characterize the size, size distribution, and morphology of particles and aggregates in solution. For surfactants like this compound, these techniques are essential for understanding their self-assembly into micelles and other structures.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. usp.orgnih.gov From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. mdpi.com

DLS is widely used to determine the average size and polydispersity of surfactant micelles. nih.govmdpi.com For this compound, DLS would provide information on the size of the micelles it forms in aqueous solution. Studies on similar anionic surfactants have shown that factors like concentration, temperature, and the presence of salts can significantly influence micelle size and shape. whiterose.ac.uk For instance, increasing salt concentration can lead to the growth of spherical micelles into larger, elongated or cylindrical structures. mdpi.comwhiterose.ac.uk While specific DLS data for this compound is not available, studies on other surfactants show that micelle diameters can range from a few nanometers to larger aggregates. researchgate.netmdpi.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. researchgate.netresearchgate.net In cryo-TEM, a thin film of the sample solution is rapidly frozen, vitrifying the water and preserving the delicate structures of the aggregates. mdpi.com

Cryo-TEM provides invaluable information that complements DLS data. While DLS gives an average size, cryo-TEM can reveal the actual shape of the aggregates, such as spherical micelles, worm-like micelles, or vesicles. whiterose.ac.uktechnion.ac.il For this compound, cryo-TEM could be used to directly observe the micelles and determine their shape and size distribution. researchgate.net This technique has been successfully applied to other surfactant systems to visualize the transition from spherical to cylindrical micelles and even to more complex structures like multilamellar vesicles upon changes in solution conditions. whiterose.ac.ukmdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org XPS is particularly useful for studying the adsorption of surfactants like this compound onto solid surfaces. nih.gov

When this compound adsorbs onto a surface, XPS can be used to analyze the resulting thin film. By measuring the intensities of the core-level electron signals of the constituent elements (carbon, oxygen, sulfur, and the counter-ion), the surface coverage of the surfactant can be determined. nih.govfrontiersin.org Furthermore, high-resolution XPS spectra can provide information about the chemical environment of the atoms. For example, the binding energy of the sulfur (S 2p) and oxygen (O 1s) electrons in the sulfonate headgroup can provide insights into the interaction of the surfactant with the surface. nih.govresearchgate.net

XPS has been used to study the adsorption of various proteins and sulfonated polymers onto different substrates. nih.govnih.gov These studies demonstrate the utility of XPS in confirming the presence of the adsorbed layer and in providing information about its composition and the orientation of the adsorbed molecules. frontiersin.orgresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis in Formulations

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. In pharmaceutical and chemical formulations, DSC is instrumental in characterizing the thermal transitions of active ingredients and excipients, such as this compound. This analysis provides critical information on the physical state, stability, and compatibility of the components within a formulation. The technique measures the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic and exothermic processes that correspond to physical and chemical transformations.

While detailed research findings from DSC analyses specifically on formulations containing this compound are not extensively available in publicly accessible literature, the thermal behavior of analogous long-chain alkylbenzene sulfonate compounds has been studied. These studies provide insight into the types of thermal events that can be anticipated. For instance, the analysis of related surfactants demonstrates distinct thermal transitions, such as melting and crystallization, which are crucial for understanding the behavior of a formulation during manufacturing, storage, and application.

The thermal transitions of alkylbenzene sulfonates are influenced by factors such as the length of the alkyl chain, the position of the phenyl group, and the nature of the counter-ion. These transitions can include melting points, glass transitions (for amorphous components), and polymorphic transformations.

Due to the limited availability of specific DSC data for this compound, the following table presents data for related long-chain alkylbenzene sulfonates to illustrate the typical thermal characteristics that can be determined using DSC. It is important to note that these values are for analogous compounds and may not be directly representative of this compound. A study on sodium 2,3,4-tris(dodecyloxy)benzenesulfonate, a complex sulfonate, revealed two distinct endothermic transitions during its first heating cycle in DSC analysis. researchgate.net

| Compound Name | Transition Temperature (°C) | Transition Type | Enthalpy of Fusion (ΔH, kJ/mol) |

| Sodium 2,3,4-tris(dodecyloxy)benzenesulfonate | 54 | Transition | 19.8 |

| Sodium 2,3,4-tris(dodecyloxy)benzenesulfonate | 103.5 | Transition | 3.7 |

| Sodium Linear Alkylbenzene Sulfonate (C12) | 198.5 | Melting Point | Not Reported |

| C10-C13 Alkylbenzenesulfonic Acid, Sodium Salt | 277 | Melting Point | Not Reported |

| C10-C16 Alkylbenzenesulfonic Acid | 334 | Melting Point | Not Reported |

Detailed Research Findings:

In a study analyzing the thermal behavior of sodium 2,3,4-tris(dodecyloxy)benzenesulfonate, DSC thermograms showed two distinct peaks on the first heating scan at 54 °C and 103.5 °C. researchgate.net The fusion heats associated with these transitions were 19.8 kJ/mol and 3.7 kJ/mol, respectively. researchgate.net Such multiple transitions can indicate the presence of different crystalline forms or liquid crystalline phases, which is a common characteristic of surfactant systems.

For other linear alkylbenzene sulfonates (LAS), reported melting points vary with the specific composition of the mixture, including the distribution of alkyl chain lengths. For example, a C12 sodium LAS has a reported melting point of 198.5 °C, while a mixture of C10-C13 sodium alkylbenzene sulfonates has a higher melting point of 277 °C. ilo.orgindustrialchemicals.gov.au The non-salt form, C10-C16 alkylbenzenesulfonic acid, has a reported melting point of 334 °C. santos.com These differences highlight the significant impact of both the alkyl chain length and the salt form on the thermal properties of these compounds.

The application of DSC in analyzing formulations containing such surfactants would involve monitoring for shifts in these transition temperatures or the appearance of new thermal events, which could indicate interactions between the surfactant and other components of the formulation. Such information is vital for assessing the stability and performance of the final product.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Molecular Frontier Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of Phenyl hexadecane-1-sulfonate (B1228881). A key focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity in chemical reactions. nih.govmdpi.com

For molecules structurally similar to Phenyl hexadecane-1-sulfonate, such as dodecylbenzene (B1670861) sulfonate, DFT calculations reveal specific distributions of these orbitals. mdpi.com The HOMO isosurface is typically located on the hydrophilic sulfonate group (-SO₃⁻), indicating this region is the primary site for electron donation. mdpi.com In contrast, the LUMO isosurface is often distributed over the aromatic phenyl group, identifying it as the electron-accepting region. mdpi.com The long hexadecane (B31444) chain generally has less involvement in the frontier orbitals. mdpi.com These calculations are crucial for predicting how the surfactant will interact with other molecules and surfaces at an electronic level. researchgate.netnih.gov

Table 1: Representative Frontier Orbital Energies for a Phenyl Alkyl Sulfonate Surfactant (Note: The following data is representative of a structurally similar molecule, Dodecylbenzene Sulfonate, as calculated via DFT/GGA/PBE methods and is for illustrative purposes.) mdpi.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.709 | Highest Occupied Molecular Orbital; associated with the electron-donating capability, primarily located on the sulfonate group. mdpi.com |

| LUMO | -1.448 | Lowest Unoccupied Molecular Orbital; associated with the electron-accepting capability, primarily located on the phenyl group. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.261 | Energy difference between LUMO and HOMO; an indicator of molecular stability and chemical reactivity. mdpi.com |

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the behavior and properties of surfactants like this compound at interfaces, such as oil/water or air/water. mdpi.commdpi.com These all-atom simulations model the interactions between surfactant molecules and the surrounding solvent (e.g., water and decane) to predict their aggregation behavior and the resulting interfacial properties. sioc-journal.cnfrontiersin.org

MD simulations provide detailed, molecular-level insights that complement experimental findings. mdpi.com Researchers can analyze a variety of parameters to understand how the surfactant monolayer forms and behaves. Key parameters include interfacial thickness, interfacial formation energy (IFE), interfacial tension (IFT), radial distribution functions, and order parameters of the hydrophobic chain. sioc-journal.cnnih.govresearchgate.net For instance, simulations show that surfactants adsorb at the interface, with the hydrophilic sulfonate headgroup oriented towards the water phase and the hydrophobic phenyl and hexadecane tail oriented towards the oil or air phase. frontiersin.org

Studies on similar alkylbenzene sulfonates have shown that the length of the alkyl tail significantly influences interfacial behavior. sioc-journal.cn The interfacial thickness and IFE are key indicators of the stability of the surfactant film at the interface. sioc-journal.cnresearchgate.net A lower (more negative) IFE suggests a more stable system. sioc-journal.cn These simulations are critical for optimizing surfactant structures for applications such as enhanced oil recovery, where reducing the oil/water interfacial tension is paramount. researchgate.netscilit.com

Table 2: Key Parameters Investigated in MD Simulations of Surfactant Interfacial Behavior

| Parameter | Description | Significance |

| Interfacial Thickness | Measures the width of the transition zone between the two bulk phases (e.g., oil and water). mdpi.comsioc-journal.cn | Indicates the extent of mixing and the structure of the surfactant film at the interface. nih.gov |

| Interfacial Formation Energy (IFE) | The energy change when a surfactant monolayer is formed at the interface. sioc-journal.cnresearchgate.net | A negative value indicates a spontaneous and stable formation of the interfacial film. sioc-journal.cn |

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. sioc-journal.cnresearchgate.net | A key measure of surfactant efficiency; lower IFT is desirable for applications like emulsification and oil recovery. nih.gov |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. sioc-journal.cn | Used to analyze the hydration of the surfactant's hydrophilic headgroup and its interaction with counter-ions. researchgate.net |

| Order Parameter | Quantifies the orientational order of the surfactant's alkyl tail. nih.gov | Provides insight into the packing and alignment of the surfactant molecules at the interface. |

| Diffusion Coefficient | Measures the rate of movement of surfactant molecules. scilit.com | Relates to the dynamics of adsorption and the time required to reach equilibrium at the interface. researchgate.net |

Reaction-Diffusion Modeling in Complex Systems

Reaction-diffusion models are mathematical frameworks used to describe how the concentration of one or more substances distributed in space changes under the influence of local chemical reactions and diffusion. unam.mx For a surfactant like this compound, these models are particularly relevant for simulating its transport and behavior in complex systems, such as porous media, which is a key environment in applications like groundwater remediation and enhanced oil recovery. d-nb.infoonepetro.org

The transport of a surfactant in such a system is often described by a reaction-diffusion-convection equation. d-nb.infouhasselt.be This equation accounts for several simultaneous processes:

Diffusion: The movement of surfactant molecules from an area of higher concentration to one of lower concentration.

Convection (or Advection): The transport of the surfactant along with the bulk flow of the fluid (e.g., water). d-nb.info

Reaction: This term encompasses various interactions, most notably the adsorption and desorption of surfactant molecules onto the solid surfaces of the porous medium. onepetro.orgworldscientific.com

These models can become highly complex because the surfactant's properties can influence the flow of the fluid, and vice versa, creating a fully coupled system of nonlinear equations. d-nb.infouhasselt.be For example, surfactant adsorption can alter the wettability of the rock surface, which in turn affects fluid flow. The "reaction" term can incorporate different kinetic models for adsorption, such as the Langmuir or Freundlich isotherms, to describe how the surfactant partitions between the fluid and solid phases. worldscientific.com Solving these models typically requires sophisticated numerical methods and computational power to predict the surfactant's movement and effectiveness over time and space. mdpi.com

Table 3: Components of a Reaction-Diffusion Model for Surfactant Transport in Porous Media

| Component | Mathematical Representation | Description |

| Accumulation | ∂C/∂t | The rate of change of surfactant concentration (C) over time (t). |

| Convection (Advection) | ∇ · (uC) | Transport of the surfactant due to the bulk fluid velocity (u). d-nb.info |

| Diffusion/Dispersion | ∇ · (D∇C) | Spreading of the surfactant due to molecular diffusion and mechanical mixing (D is the dispersion tensor). onepetro.org |

| Reaction/Adsorption | R(C) | A source/sink term representing the rate of reactions, primarily the adsorption/desorption of the surfactant to the porous matrix. worldscientific.com |

Research Applications in Advanced Materials and Chemical Processes

Surfactant Science and Emulsion Technology Research

The amphiphilic nature of Phenyl hexadecane-1-sulfonate (B1228881), arising from its long hydrophobic tail and polar head, makes it an effective surface-active agent. Its utility is actively researched in the fields of emulsion technology and surfactant science, particularly for creating stable dispersions and achieving synergistic performance in mixtures.

Development of Emulsifiers for Phase Change Material Emulsions

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition at a nearly constant temperature. For applications in thermal energy storage and management, PCMs like n-hexadecane are often dispersed in a continuous phase, such as water, to form a PCM emulsion or slurry. nih.gov The stability of these emulsions is critical for their performance and longevity.

Research in this area focuses on the development of effective emulsifiers to create and stabilize PCM-in-water emulsions. Anionic surfactants, including long-chain alkylbenzene sulfonates like Phenyl hexadecane-1-sulfonate, are investigated for this purpose. atamanchemicals.com The key function of the surfactant is to adsorb at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the dispersed PCM droplets. nih.gov

The molecular structure of this compound is particularly relevant. The long hexadecane (B31444) tail provides strong hydrophobic interaction with the PCM (e.g., n-hexadecane), while the phenyl group contributes to the molecular packing at the interface. The sulfonate group ensures its solubility and function in the aqueous phase. Studies have shown that the hydrocarbon chain of surfactants can also act as a nucleating site, which can be beneficial in promoting the solidification of the PCM droplets and reducing supercooling, a phenomenon that hinders the performance of PCMs. researchgate.netresearchgate.net Research indicates that achieving stable nano-emulsions of PCMs often requires optimizing surfactant combinations and concentrations to produce small, uniform droplets with desirable fluid behavior. researchgate.net

Research into Synergistic Effects in Surfactant Blends

Surfactant blends are often more effective and economical than individual surfactants. Research into the synergistic effects of mixing different surfactants is a significant area of study. Synergism occurs when the properties of the mixture are superior to those of the individual components at the same total concentration.

For a compound like this compound, which possesses a long, and therefore highly lipophilic, alkyl chain, it would be considered a lipophilic surfactant. Research shows that blending such a surfactant with a more hydrophilic one, such as a shorter-chain alkylbenzene sulfonate or a nonionic surfactant, can lead to enhanced performance. tandfonline.comonepetro.org This is crucial in applications like enhanced oil recovery, where minimizing the interfacial tension between the aqueous flooding solution and the trapped oil is paramount. The interaction between the different surfactant molecules at the interface leads to more efficient packing, which in turn results in a greater reduction in interfacial tension. mdpi.com The strength of these synergistic interactions often follows the order of anionic-cationic > nonionic-ionic > ionic-ionic mixtures. mdpi.com

Flotation Chemistry Research and Mineral Processing

Froth flotation is a widely used process for separating valuable minerals from gangue based on differences in their surface hydrophobicity. researchgate.net Chemicals known as collectors are used to selectively adsorb onto the surface of the target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface.

Investigation of Collector Performance in Selective Mineral Separation

The performance of a collector is determined by its ability to selectively adsorb onto the desired mineral while leaving others unaffected. Sulfonate-based surfactants have been investigated as collectors for various minerals. Research has been conducted to understand how the hydrophobic tail of sulfonate collectors influences their affinity and flotation response for minerals like fluorite (CaF2).

A study comparing a series of alkyl sulfonates with different hydrophobic tails (sodium decanesulfonate (C10), sodium dodecylsulfate (C12), sodium hexadecanesulfonate (C16), and sodium dodecylbenzenesulfonate (C12B)) provided key insights into structure-performance relationships. The findings indicated that the affinity of alkyl sulfonates for the fluorite surface increased with the length of the alkyl chain from C10 to C16. However, the collecting performance of the C16 sulfonate was found to be low, which was attributed to its poor solubility in the pulp restraining its interaction with the mineral surface. tandfonline.com

Conversely, the presence of a phenyl group in the hydrophobic tail, as in sodium dodecylbenzenesulfonate (C12B), was found to improve its activity for fluorite by reducing the surface tension of the solution. tandfonline.comonepetro.org C12B demonstrated a better collecting performance than the straight-chain C10 and C16 sulfonates. onepetro.org

Based on these findings, it can be inferred that this compound, which combines a long C16 alkyl chain with a phenyl group, would exhibit strong surface activity. However, its performance as a collector would likely be a trade-off between the high affinity for the mineral surface conferred by the long alkyl chain and the potential for low solubility, which could limit its effectiveness in the flotation pulp. tandfonline.com

| Collector | Hydrophobic Tail Structure | Key Research Finding |

|---|---|---|

| Sodium Hexadecanesulfonate (C16) | C16H33- | High affinity for fluorite surface but low collecting performance due to poor solubility. |

| Sodium Dodecylbenzenesulfonate (C12B) | C12H25-C6H4- | Good collecting performance; the phenyl group enhances surface activity. |

| This compound (Inferred) | C16H33-C6H4- | Expected to have high surface activity and affinity, but performance may be limited by solubility due to the long alkyl chain. |

Advanced Drug Delivery Systems Research (Conceptual Frameworks)

While direct application of this compound in approved drug formulations is not documented, its structural features place it within a class of compounds that are conceptually important for advanced drug delivery research. Surfactants are integral to formulating poorly water-soluble drugs, enhancing their bioavailability, and creating sophisticated delivery vehicles.

Conceptually, a long-chain anionic surfactant like this compound could be researched for several roles in drug delivery:

Solubilization Enhancement: Many active pharmaceutical ingredients (APIs) are hydrophobic and exhibit poor solubility in aqueous environments, limiting their absorption. Surfactants form micelles in solution that can encapsulate these hydrophobic drug molecules, increasing their apparent solubility and facilitating their delivery.

Formation of Drug-Carrying Nanostructures: Surfactants are key components in the formation of microemulsions and nanoemulsions, which are thermodynamically stable, transparent dispersions of oil and water. These systems can act as effective carriers for drugs, protecting them from degradation and controlling their release.

Interaction with Biological Membranes: The amphiphilic nature of surfactants allows them to interact with the phospholipid bilayers of cell membranes. This interaction can be harnessed to enhance the permeability of drugs across cellular barriers. Research has used n-hexadecane as a model surrogate for the hydrophobic core of the phospholipid bilayer to study drug partitioning. A surfactant with a hexadecane tail could provide valuable insights into these interactions.

Synergistic Drug-Surfactant Formulations: Research has shown that mixtures of drugs and surfactants can exhibit synergistic interactions, where the combination is more effective than the individual components. mdpi.com The specific interactions between a drug and a surfactant like this compound could be explored to optimize formulations for stability and efficacy. mdpi.com

These applications remain largely conceptual for this compound itself and would require extensive investigation to be realized.

Materials Science Research: Integration into Functional Polymers and Dendrimers

In materials science, precisely controlling the architecture of polymers is key to designing materials with specific functions. Dendrimers are highly branched, three-dimensional macromolecules with a well-defined structure. Their unique properties, such as a high density of surface functional groups and internal cavities, make them promising for applications in catalysis, drug delivery, and as nanoscale containers.

A derivative of this compound has been utilized as a critical building block in the convergent synthesis of poly(aryl ether) dendrimers. researchgate.net In this research, 3,5-bis(bromomethyl)phenyl hexadecanesulfonate was synthesized and used as a protected A₂B monomer. The hexadecanesulfonate group serves as a protecting group for the phenolic hydroxyl function at what will become the focal point of the growing dendrimer segment (monodendron).

The synthesis follows a repetitive two-step sequence:

Coupling: Two equivalents of a phenol-terminated monodendron are reacted with one equivalent of the protected monomer (3,5-bis(bromomethyl)phenyl hexadecanesulfonate) under basic conditions. This reaction forms an ether linkage and results in a new, larger monodendron that is one generation higher and is terminated by the hexadecanesulfonate protecting group.

Deprotection: The hexadecanesulfonate group is then cleaved using a strong base (NaOH) to reveal the phenol (B47542) focal point of the new, larger monodendron. This deprotected monodendron is then ready for the next coupling step.

This iterative process allows for the rapid and efficient synthesis of monodendrons of increasing size (generation). researchgate.net These monodendrons can then be attached to a multifunctional core to create the final dendrimer. The use of the hexadecanesulfonate group as a robust protecting group that can be cleanly removed is a key aspect of this synthetic strategy, enabling the precise construction of these complex macromolecules.

| Step | Process | Role of 3,5-bis(bromomethyl)phenyl hexadecanesulfonate |

|---|---|---|

| 1 | Coupling | Acts as the A₂B monomer, reacting with two existing monodendrons to extend the structure. |

| 2 | Protection | The hexadecanesulfonate moiety serves as a protecting group for the phenolic focal point of the newly formed, larger monodendron. |

| 3 | Deprotection | The hexadecanesulfonate group is removed to yield a reactive phenol for the next growth cycle. |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways for Tailored Derivatives

Future research is poised to move beyond conventional synthesis methods to develop novel pathways for creating Phenyl hexadecane-1-sulfonate (B1228881) derivatives with highly specific properties. The goal is to tailor the molecular structure to optimize performance in specialized applications.

Established synthesis routes for phenylalkane sulfonates include Friedel-Crafts alkylation, where benzene (B151609) is reacted with a derivative of the alkane chain, followed by sulfonation. smolecule.com Another common method is the direct sulfonation of the corresponding phenylalkane. smolecule.com However, these methods may offer limited control over the final product's isomeric distribution and functionality.

Future synthetic explorations are likely to focus on:

Catalytic Innovations: Developing more selective catalysts for Friedel-Crafts alkylation to control the attachment point of the phenyl group on the hexadecane (B31444) chain. The position of the phenyl group significantly influences the surfactant's properties. researchgate.net

Bio-based Feedstocks: Investigating the use of bio-based materials, potentially through olefin metathesis, to create the alkylbenzene precursor. google.com This aligns with the growing demand for sustainable and renewable chemical manufacturing processes.

Functional Group Modification: Introducing additional functional groups to the phenyl ring or the alkyl chain to create "smart" surfactants. These could be responsive to stimuli like pH, temperature, or light, or possess enhanced chelating, antimicrobial, or other specific activities. nih.govbeilstein-journals.org For instance, derivatives of phenyl tribromomethyl sulfone have been explored for potential pesticidal activity. beilstein-journals.org

| Synthetic Approach | Description | Potential for Tailored Derivatives | Research Focus |

| Friedel-Crafts Alkylation | Reacting benzene with a hexadecane precursor (e.g., hexadecan-1-ol or a haloalkane) in the presence of a Lewis acid catalyst. smolecule.com | Moderate; isomer distribution can be challenging to control. | Development of shape-selective catalysts (e.g., zeolites) to direct substitution to specific positions on the phenyl ring or alkane chain. |

| Direct Sulfonation | Introducing a sulfonic acid group (-SO₃H) to phenylhexadecane using agents like sulfur trioxide (SO₃). smolecule.com | Moderate; primarily modifies the aromatic ring. | Optimizing reaction conditions to control the position of sulfonation and minimize side products. |